Cas no 1351664-33-9 ((2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide)

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure with a hydroxy-substituted phenylpropyl group. Its key advantages include a well-defined stereochemistry due to the (2E)-configuration, which enhances stability and reactivity in synthetic applications. The presence of both hydroxyl and amide functional groups allows for versatile derivatization, making it useful in pharmaceutical and material science research. The aromatic phenyl groups contribute to its rigidity, potentially improving binding affinity in biological systems. This compound is particularly valuable as an intermediate in the synthesis of more complex molecules, offering controlled reactivity for selective modifications. Its structural features make it suitable for studies in drug discovery and polymer chemistry.
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide structure
1351664-33-9 structure
商品名:(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
CAS番号:1351664-33-9
MF:C18H19NO2
メガワット:281.348964929581
CID:6388320
PubChem ID:56765339

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
    • (E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
    • AKOS024537956
    • 1351664-33-9
    • F6200-1534
    • VU0536372-1
    • N-(2-hydroxy-2-phenylpropyl)cinnamamide
    • インチ: 1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+
    • InChIKey: VLLZPCJBWNOAEX-OUKQBFOZSA-N
    • ほほえんだ: C(NCC(O)(C1=CC=CC=C1)C)(=O)/C=C/C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 281.141578849g/mol
  • どういたいしつりょう: 281.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6200-1534-2mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
2mg
$59.0 2023-09-09
Life Chemicals
F6200-1534-5mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
5mg
$69.0 2023-09-09
Life Chemicals
F6200-1534-2μmol
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6200-1534-10mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
10mg
$79.0 2023-09-09
Life Chemicals
F6200-1534-3mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
3mg
$63.0 2023-09-09
Life Chemicals
F6200-1534-5μmol
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6200-1534-10μmol
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6200-1534-40mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
40mg
$140.0 2023-09-09
Life Chemicals
F6200-1534-15mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
15mg
$89.0 2023-09-09
Life Chemicals
F6200-1534-4mg
(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
1351664-33-9
4mg
$66.0 2023-09-09

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 関連文献

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamideに関する追加情報

Compound Introduction: (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide (CAS No. 1351664-33-9)

Introducing the compound (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide, identified by its CAS number 1351664-33-9, is a molecule of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further exploration in synthetic chemistry and biological activity studies.

The molecular structure of (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide consists of an amide linkage connected to a phenyl group and a hydroxy-substituted phenethyl side chain. This configuration suggests potential interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The compound’s stereochemistry, specifically the (E)-configuration of the double bond, plays a crucial role in determining its pharmacological properties and may influence its binding affinity to biological receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with complex aromatic systems. Studies have shown that compounds containing multiple phenyl rings often exhibit enhanced binding affinity and selectivity towards various biological targets. The presence of both hydroxyl and amide functional groups in (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide suggests that it may interact with enzymes or receptors through multiple mechanisms, potentially leading to synergistic effects in drug action.

Research in the field of medicinal chemistry has identified several key structural features that contribute to the biological activity of pharmaceutical compounds. The aromatic rings in (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide provide a stable scaffold for interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding, enhancing binding specificity. Additionally, the amide group can act as a hinge region, allowing for conformational flexibility that may improve drug-like properties such as solubility and metabolic stability.

One of the most exciting aspects of studying (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide is its potential as a lead compound for drug discovery. By modifying its structure, researchers can explore new chemical space and identify derivatives with improved pharmacological profiles. For instance, substituting the hydroxyl group with other functional groups or altering the stereochemistry of the double bond could lead to compounds with enhanced efficacy or reduced toxicity.

The synthesis of (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide presents an interesting challenge for organic chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient preparation of stereodefined compounds like this one, opening up new avenues for structural diversification.

In conclusion, the compound (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide (CAS No. 1351664-33-9) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one are likely to play an increasingly important role in the discovery and design of new therapeutic agents.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd